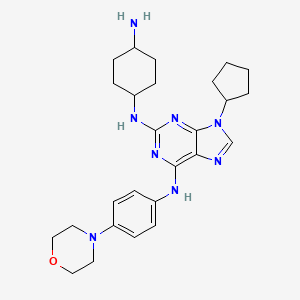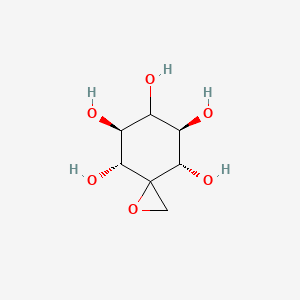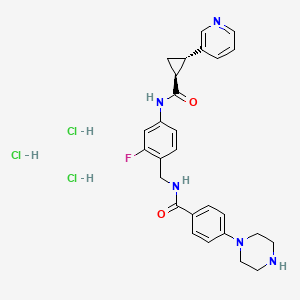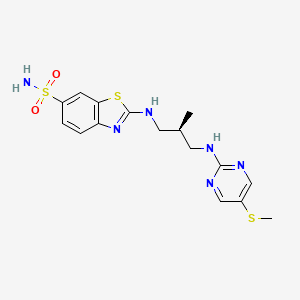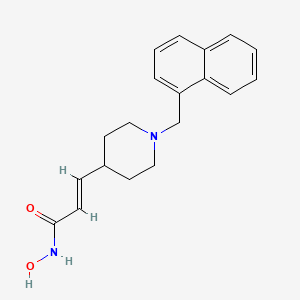
Fmoc-(FmocHmb)Phe-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is widely used in solid-phase peptide synthesis (SPPS) due to its ability to inhibit aggregation of difficult peptides, leading to products of increased purity . The compound is characterized by the presence of the fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protecting group for amines during peptide synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(FmocHmb)Phe-OH involves the protection of the amine group of phenylalanine with the Fmoc group. This can be achieved by reacting phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The Hmb (2-Fmoc-oxy-4-methoxybenzyl) group is introduced to further protect the amide bonds, preventing aggregation during peptide synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-(FmocHmb)Phe-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group is removed using a base such as piperidine, forming a stable adduct with the dibenzofulvene byproduct.
Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced with other functional groups.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc group during peptide synthesis.
Sodium Bicarbonate: Used as a base in the initial protection of the amine group.
Major Products Formed
The major products formed from these reactions include the deprotected phenylalanine derivative and the dibenzofulvene byproduct .
Applications De Recherche Scientifique
Fmoc-(FmocHmb)Phe-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, particularly in SPPS.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: Used in the design of therapeutic peptides and the study of disease mechanisms.
Industry: Employed in the production of high-purity peptides for various industrial applications.
Mécanisme D'action
The mechanism of action of Fmoc-(FmocHmb)Phe-OH involves the protection of the amine group of phenylalanine with the Fmoc group, preventing unwanted side reactions during peptide synthesis. The Hmb group further stabilizes the compound by inhibiting aggregation of the peptide chains . This allows for the efficient synthesis of high-purity peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Phe-OH: A simpler derivative of phenylalanine with only the Fmoc group.
Fmoc-Homophe-OH: A derivative with a longer carbon chain.
Uniqueness
Fmoc-(FmocHmb)Phe-OH is unique due to the presence of both the Fmoc and Hmb groups, which provide enhanced protection and stability during peptide synthesis . This makes it particularly useful for synthesizing difficult peptides that are prone to aggregation .
Propriétés
Formule moléculaire |
C47H39NO8 |
|---|---|
Poids moléculaire |
745.8 g/mol |
Nom IUPAC |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C47H39NO8/c1-53-32-24-23-31(44(26-32)56-47(52)55-29-42-39-21-11-7-17-35(39)36-18-8-12-22-40(36)42)27-48(43(45(49)50)25-30-13-3-2-4-14-30)46(51)54-28-41-37-19-9-5-15-33(37)34-16-6-10-20-38(34)41/h2-24,26,41-43H,25,27-29H2,1H3,(H,49,50)/t43-/m0/s1 |
Clé InChI |
XWWTUXHERVBEHS-QLKFWGTOSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)CN([C@@H](CC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
SMILES canonique |
COC1=CC(=C(C=C1)CN(C(CC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)

![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)



